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Compound of Interest

Compound Name: YSK 12C4

Cat. No.: B12385140

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

YSK12-C4 is a key ionizable cationic lipid integral to the development of effective sSiRNA
delivery systems. Its unique structural features enable the efficient encapsulation of siRNA and
facilitate its release into the cytoplasm by overcoming the endosomal barrier. This technical
guide delves into the structure-activity relationship (SAR) of YSK12-C4, providing an overview
of its mechanism of action, available activity data, and the experimental approaches used in its
evaluation.

Core Concepts: Structure and Mechanism of Action

YSK12-C4, with the IUPAC name (6Z,9Z7,282,317)-19-(4-(dimethylamino)butyl)heptatriaconta-
6,9,28,31-tetraen-19-ol and CAS number 1829511-70-7, is a custom-synthesized ionizable
lipid. Its structure is strategically designed with three key regions that can be modified to
investigate the SAR:

» lonizable Head Group: Contains a tertiary amine that becomes protonated in the acidic
environment of the endosome.

» Distal Hydrophobic Tails: Unsaturated hydrocarbon chains that contribute to the fluidity of the
lipid nanoparticle (LNP) and facilitate membrane fusion.

e Proximal Hydrophobic Tails: These also play a crucial role in the overall lipid packing and
stability of the nanoparticle formulation.
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The primary mechanism of action for YSK12-C4-containing LNPs, often formulated as
multifunctional envelope-type nanodevices (MENDS), is the efficient delivery of siRNA into the
cytoplasm of target cells. This is achieved through a process of endocytosis followed by
endosomal escape. Once the YSK12-MEND is internalized into an endosome, the lower pH of
the endosomal lumen triggers the protonation of the tertiary amine in the headgroup of YSK12-
C4. This protonation confers a positive charge to the lipid, leading to electrostatic interactions
with the anionic lipids of the endosomal membrane. This interaction, coupled with the fusogenic
properties of the unsaturated lipid tails, disrupts the endosomal membrane, allowing the
encapsulated siRNA to escape into the cytoplasm and engage with the RNA-induced silencing
complex (RISC) to mediate gene silencing.

Quantitative Activity Data

While extensive comparative SAR data for a series of YSK12-C4 analogs is not readily
available in the public domain, the efficacy of YSK12-C4 has been demonstrated in preclinical
studies. The following table summarizes a key reported activity metric.

Formulation Cell Line Bioassay Potency (ED50)

YSK12-MEND Mouse DC15 Gene Silencing 1.5 nM[1]

Experimental Protocols

Detailed, step-by-step protocols for the specific synthesis of YSK12-C4 and the formulation of
YSK12-MENDs are proprietary and not publicly available. However, this section outlines the
general methodologies employed in the synthesis of similar ionizable lipids and the preparation
and evaluation of lipid nanopatrticles for siRNA delivery.

General Synthesis of lonizable Lipids

The synthesis of ionizable lipids like YSK12-C4 typically involves multi-step organic synthesis.
A general workflow is as follows:

Starting Materials w.| Step 1: Coupling Reaction Intermediate Product » | Step 2: Functional Group » | Final lonizable Lipid Purification
(e.g., amines, alkyl halides) = (e.g., Grignard, Wittig) = Modification "1 (e.g. YSK12-C4) (e.g., Chromatography)

\ 4
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A generalized workflow for the synthesis of ionizable lipids.

Methodology:

o Core Synthesis: The synthesis often starts with the construction of the central scaffold, which
may involve coupling reactions to attach the hydrophobic tails to a central core.

o Headgroup Introduction: The ionizable headgroup, typically containing a tertiary amine, is
then introduced. This may involve reductive amination or other amine alkylation reactions.

« Purification: The final product is purified using techniques such as column chromatography to

ensure high purity.

o Characterization: The structure of the synthesized lipid is confirmed using analytical
techniques like *H NMR, 3C NMR, and mass spectrometry.

Preparation of Lipid Nanoparticles (MENDSs)

Lipid nanopatrticles encapsulating siRNA are typically prepared using a rapid mixing method,
such as microfluidics.
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Workflow for the preparation of siRNA-loaded lipid nanoparticles.

Methodology:

 Lipid Stock Preparation: YSK12-C4, helper lipids (e.g., DOPE, DSPC), cholesterol, and a

PEG-lipid are dissolved in ethanol.

o SiRNA Solution Preparation: The siRNA is dissolved in an acidic aqueous buffer (e.g., citrate

buffer, pH 4.0).

© 2025 BenchChem. All rights reserved

. 4/9

Tech Support


https://www.benchchem.com/product/b12385140?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Nanoparticle Formation: The lipid-ethanol solution is rapidly mixed with the siRNA-aqueous
solution using a microfluidic mixing device. The rapid change in solvent polarity causes the
lipids to self-assemble into nanoparticles, encapsulating the siRNA.

 Purification and Characterization: The resulting LNP suspension is dialyzed against a neutral
buffer (e.g., PBS) to remove ethanol and raise the pH. The final LNPs are characterized for
their size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

In Vitro Gene Silencing Assay

The efficacy of the formulated LNPs is assessed by their ability to silence a target gene in a
relevant cell line.
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Workflow for in vitro gene silencing experiments.

Methodology:
o Cell Culture: Target cells are seeded in multi-well plates and allowed to adhere overnight.
e Transfection: The cells are treated with serial dilutions of the siRNA-LNP formulations.

 Incubation: The treated cells are incubated for a period of 24 to 72 hours to allow for gene
silencing to occur.

e Analysis: The level of gene silencing is quantified by measuring the target mRNA levels (e.g.,
using gRT-PCR) or protein levels (e.g., using Western blotting or ELISA).

o Data Interpretation: The results are used to determine the effective concentration for 50%
gene silencing (EC50 or IC50).

Signaling Pathway: Endosomal Escape

The critical step for the biological activity of YSK12-C4-based nanopatrticles is the escape of
the siRNA cargo from the endosome into the cytoplasm. This process is initiated by the acidic
environment of the endosome.
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Signaling pathway of YSK12-C4 mediated siRNA delivery and gene silencing.
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This diagram illustrates the journey of a YSK12-C4 LNP from the extracellular space to the
cytoplasm, highlighting the key event of endosomal escape triggered by the protonation of the
ionizable lipid in the acidic endosomal environment. The released siRNA is then free to engage
the cellular machinery for gene silencing.

Conclusion

YSK12-C4 is a potent ionizable cationic lipid that plays a pivotal role in the development of
SiRNA therapeutics. Its structure is finely tuned to facilitate both siRNA encapsulation and
endosomal escape. While detailed SAR studies comparing a wide range of YSK12-C4 analogs
are not extensively published, the available data underscores its high efficiency in mediating
gene silencing. The general experimental protocols outlined in this guide provide a framework
for the synthesis, formulation, and evaluation of YSK12-C4 and similar ionizable lipids, paving
the way for the rational design of next-generation delivery vehicles for nucleic acid-based
therapies. Further research into the specific structural modifications of the headgroup and
hydrophobic tails of YSK12-C4 will undoubtedly lead to the development of even more potent
and specific delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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